molecular formula C32H37N3O7 B12440589 N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine CAS No. 35971-71-2

N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-tyrosyl-L-leucine

Cat. No.: B12440589
CAS No.: 35971-71-2
M. Wt: 575.7 g/mol
InChI Key: KVQKGEMBRHVAOO-KCHLEUMXSA-N
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Description

The compound (2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including amide, hydroxyl, and carboxyl groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid typically involves multi-step organic synthesis. The process begins with the protection of amino groups using benzyloxycarbonyl (Cbz) protecting groups. Subsequent steps include amide bond formation through coupling reactions, often facilitated by reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). The final deprotection step involves hydrogenation or acidic conditions to remove the Cbz groups, yielding the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The amide bonds can be reduced to amines using lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

(2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid: has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with proteins and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and hydroxyl groups can form hydrogen bonds with active sites, modulating the activity of the target proteins. This interaction can lead to the inhibition or activation of biochemical pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid: shares structural similarities with other amide-containing compounds, such as peptides and proteins.

    Dipeptides: Compounds like alanylphenylalanine, which also contain amide bonds and aromatic rings.

Uniqueness

The uniqueness of (2S)-2-[(2S)-2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanamido]-3-(4-hydroxyphenyl)propanamido]-4-methylpentanoic acid lies in its specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity. Its combination of amide, hydroxyl, and carboxyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

35971-71-2

Molecular Formula

C32H37N3O7

Molecular Weight

575.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C32H37N3O7/c1-21(2)17-28(31(39)40)34-29(37)26(19-23-13-15-25(36)16-14-23)33-30(38)27(18-22-9-5-3-6-10-22)35-32(41)42-20-24-11-7-4-8-12-24/h3-16,21,26-28,36H,17-20H2,1-2H3,(H,33,38)(H,34,37)(H,35,41)(H,39,40)/t26-,27-,28-/m0/s1

InChI Key

KVQKGEMBRHVAOO-KCHLEUMXSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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